Cas no 1334493-83-2 (2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester)

2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. The tert-butyl ester group enhances stability, facilitating handling and storage, while the hydroxyl functionality provides a versatile site for further modifications. Its structural features make it valuable for constructing complex molecules, particularly in the development of bioactive compounds. The compound’s well-defined stereochemistry ensures reproducibility in synthetic applications, and its compatibility with a range of reaction conditions underscores its utility in multi-step synthesis. This intermediate is particularly relevant in medicinal chemistry for the preparation of pharmacologically active piperidine-based scaffolds.
2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester structure
1334493-83-2 structure
Product name:2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No:1334493-83-2
MF:C13H25NO3
Molecular Weight:243.342504262924
CID:5948079
PubChem ID:14684569

2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

    • 2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester
    • 1-Piperidinecarboxylic acid, 2-(1-hydroxypropyl)-, 1,1-dimethylethyl ester
    • Tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate
    • 1334493-83-2
    • EN300-4354033
    • CS-0295836
    • インチ: 1S/C13H25NO3/c1-5-11(15)10-8-6-7-9-14(10)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3
    • InChIKey: TZLDOZMPGLEGAW-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCCC1C(O)CC

計算された属性

  • 精确分子量: 243.18344366g/mol
  • 同位素质量: 243.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 260
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • XLogP3: 2.3

じっけんとくせい

  • 密度みつど: 1.038±0.06 g/cm3(Predicted)
  • Boiling Point: 334.1±15.0 °C(Predicted)
  • 酸度系数(pKa): 15.15±0.20(Predicted)

2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4354033-5.0g
tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate
1334493-83-2 95.0%
5.0g
$1614.0 2025-03-15
Enamine
EN300-4354033-0.5g
tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate
1334493-83-2 95.0%
0.5g
$535.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1366506-5g
Tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate
1334493-83-2 98%
5g
¥31917.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1366506-500mg
Tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate
1334493-83-2 98%
500mg
¥9736.00 2024-08-09
Enamine
EN300-4354033-10.0g
tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate
1334493-83-2 95.0%
10.0g
$2393.0 2025-03-15
Enamine
EN300-4354033-0.05g
tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate
1334493-83-2 95.0%
0.05g
$468.0 2025-03-15
Enamine
EN300-4354033-2.5g
tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate
1334493-83-2 95.0%
2.5g
$1089.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1366506-1g
Tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate
1334493-83-2 98%
1g
¥11844.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1366506-50mg
Tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate
1334493-83-2 98%
50mg
¥9237.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1366506-250mg
Tert-butyl 2-(1-hydroxypropyl)piperidine-1-carboxylate
1334493-83-2 98%
250mg
¥11664.00 2024-08-09

2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester 関連文献

2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl esterに関する追加情報

Introduction to 2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1334493-83-2)

The compound 2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester, identified by the CAS number 1334493-83-2, represents a significant molecule in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class, a heterocyclic structure that has garnered considerable attention due to its versatile biological activities and structural properties. The presence of both hydroxyl and ester functional groups in its molecular framework endows it with unique reactivity and potential applications in synthetic chemistry and medicinal chemistry.

In recent years, the exploration of piperidine derivatives has expanded dramatically, driven by their prevalence as pharmacophores in numerous therapeutic agents. The specific modification of the piperidine ring with a 1-hydroxy-propyl side chain and a tert-butyl ester at the carboxylic position introduces specific steric and electronic characteristics that can influence both the solubility and binding affinity of the molecule. These features are critical in determining its suitability for further development into a lead compound or an intermediate in more complex synthetic pathways.

The tert-butyl ester moiety, in particular, serves multiple purposes in medicinal chemistry. It not only enhances the stability of the compound during storage and handling but also provides a handle for further chemical modifications via hydrolysis or transesterification reactions. This adaptability makes it a valuable building block for designing libraries of compounds for high-throughput screening (HTS) or for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of such compounds. Molecular docking studies, combined with quantum mechanical calculations, have been instrumental in understanding how modifications like those present in 2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester can modulate interactions with biological targets. For instance, the hydroxyl group may participate in hydrogen bonding with polar residues in protein active sites, while the bulky tert-butyl group can sterically hinder access to certain regions of the target, thereby fine-tuning activity.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated piperidine precursors followed by esterification steps. The choice of reagents and catalysts is crucial to minimize side reactions and achieve regioselectivity, which is particularly important given the presence of multiple reactive sites in the molecule.

One area where this compound has shown promise is in the development of central nervous system (CNS) therapeutics. Piperidine derivatives are frequently found in drugs targeting neurological disorders due to their ability to cross the blood-brain barrier (BBB) efficiently. The 1-hydroxy-propyl side chain may enhance lipophilicity, facilitating BBB penetration, while the overall charge distribution influenced by the hydroxyl and ester groups could modulate pharmacokinetic properties such as bioavailability and metabolic clearance.

In addition to CNS applications, this molecule may find utility in other therapeutic areas where piperidine scaffolds are prevalent. For example, it could serve as a precursor for kinase inhibitors or other enzyme-targeted therapies. The versatility of its functional groups allows for modifications that could tailor its specificity toward particular enzymatic or receptor targets, making it a valuable candidate for further exploration.

The role of computational modeling in predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties cannot be overstated. By leveraging virtual screening techniques, researchers can rapidly assess potential liabilities associated with 2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester, such as metabolic stability or potential drug-drug interactions. This approach accelerates the drug discovery process by allowing rapid elimination of less promising candidates before significant resources are committed to experimental validation.

As our understanding of biological pathways continues to evolve, so too does our ability to rationally design molecules like 2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester. Advances in genomics and proteomics have provided insights into disease mechanisms at an unprecedented level, enabling chemists to design molecules with greater precision. The integration of these data types with traditional high-throughput screening methods promises to uncover new therapeutic opportunities where this class of compounds could play a pivotal role.

In conclusion,2-(1-Hydroxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1334493-83-2) represents a promising scaffold for pharmaceutical development. Its unique structural features offer opportunities for designing molecules with tailored biological activities across multiple therapeutic areas. As research progresses and new methodologies emerge, compounds like this will continue to be integral components of drug discovery efforts aimed at addressing unmet medical needs.

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